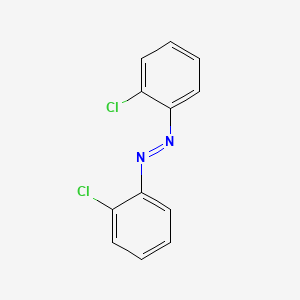

Diazene, bis(2-chlorophenyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7334-33-0 |

|---|---|

Molecular Formula |

C12H8Cl2N2 |

Molecular Weight |

251.11 g/mol |

IUPAC Name |

bis(2-chlorophenyl)diazene |

InChI |

InChI=1S/C12H8Cl2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |

InChI Key |

FIQUJBRQBIUISO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=CC=CC=C2Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=CC=CC=C2Cl)Cl |

Other CAS No. |

7334-33-0 |

Origin of Product |

United States |

Synthetic Methodologies for Bis Chlorophenyl Diazenes

Classical and Contemporary Synthetic Routes to Azobenzenes

The formation of the characteristic azo linkage (–N=N–) can be achieved through several fundamental reaction types, including oxidation, reduction, and diazotization followed by coupling.

Oxidative Coupling of Anilines and Nitroarenes

The direct oxidative coupling of anilines is a prominent method for synthesizing symmetrical azobenzenes. This approach involves the oxidation of the amino group, leading to the formation of the nitrogen-nitrogen double bond. A variety of oxidizing agents and catalytic systems have been developed to promote this transformation.

Classical methods often employed stoichiometric and sometimes harsh oxidants like potassium permanganate. nih.gov Contemporary approaches focus on more sustainable and selective catalytic systems. For instance, heterogeneous manganese oxide catalysts, specifically an octahedral molecular sieve of manganese oxide (OMS-2), have demonstrated high activity and selectivity in the oxidative coupling of anilines. rsc.org This system is effective for producing both symmetrical and unsymmetrical azobenzenes. rsc.org Another modern approach utilizes a combination of N-chlorosuccinimide (NCS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve rapid and efficient synthesis of symmetrical azobenzenes from a wide range of substituted anilines. nih.gov Metal-free oxidative coupling of anilines has also been achieved using readily available reagents like bleach (NaOCl) in water, which presents a greener alternative. unicamp.br

Recent research has also explored the use of molybdenum-based catalysts. Molybdenum oxycarbides (MoCₓOᵧ), formed in situ from Mo₂C, have been shown to effectively catalyze the selective oxidation of anilines to either azobenzenes or azoxybenzenes using hydrogen peroxide as the oxidant. rsc.org Graphene oxide supported manganese dioxide nanorods (GOnc) have also been reported as a highly efficient and reusable heterogeneous catalyst for the selective synthesis of azo-compounds from aromatic amines. rsc.org

The oxidative coupling is not limited to anilines. The reaction of anilines with isocyanates, promoted by high-valent iodine under metal-free conditions, provides a pathway to unsymmetrical azobenzenes through an oxidative decarbonylation coupling mechanism. rsc.org

Reductive Synthesis Approaches

The reduction of nitroarenes is another fundamental and widely used strategy for the synthesis of azobenzenes. Depending on the reducing agent and reaction conditions, the reduction can be controlled to yield azoxybenzenes, azobenzenes, or the fully reduced anilines.

A variety of reducing systems have been employed for this transformation. For example, a combination of sodium borohydride (B1222165) (NaBH₄) and a magnetically separable nanocomposite, Fe₃O₄@SbFₓ, can be used for the reductive coupling of nitroarenes to azobenzenes. researchgate.net A catalyst-free method involves the use of sodium hydroxide (B78521) in ethanol (B145695) at elevated temperatures to produce azobenzenes from nitrobenzene (B124822) derivatives in excellent yields. rsc.org This method proceeds via the formation of nitrosobenzene (B162901) and N-phenylhydroxylamine intermediates which then couple to form azoxybenzene, a precursor to the final azobenzene (B91143). rsc.org

Electrochemical methods offer a green and efficient alternative. The electrocatalytic reduction of nitroaromatics using samarium diiodide (SmI₂) as a mediator allows for the one-step synthesis of both symmetrical and asymmetrical azo compounds in high yields under mild conditions. acs.org Another approach involves the reductive coupling of nitroarenes using aluminum and potassium hydroxide in methanol (B129727) at ambient temperature. psu.edu Mechanistic studies on nickel-catalyzed reductive amidation of esters with nitroarenes have identified azobenzene as a key intermediate, formed from the reduction of the nitroarene. kuleuven.be

Diazotization and Coupling Reactions

The diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound is a classical and highly versatile method for the synthesis of azo compounds, particularly unsymmetrical ones. rsc.orgolabs.edu.in This reaction proceeds in two main steps:

Diazotization : An aromatic primary amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. olabs.edu.in Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + 2H₂O

Azo Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with an activated aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative. The coupling partner attacks the terminal nitrogen of the diazonium salt, leading to the formation of the azo linkage. olabs.edu.in Ar-N₂⁺Cl⁻ + Ar'-H → Ar-N=N-Ar' + HCl

The Baeyer–Mills reaction is a related classical method that involves the condensation of an aromatic nitroso compound with an aniline, typically in the presence of an acid catalyst like acetic acid. rsc.orgnih.gov This method is particularly effective for the synthesis of non-symmetrical azobenzenes, especially when an electron-poor nitrosobenzene is reacted with an electron-rich aniline. nih.govbeilstein-journals.org Continuous flow setups have been developed for the Baeyer–Mills reaction, allowing for efficient and scalable synthesis of a variety of azobenzenes. nih.govbeilstein-journals.orgvapourtec.com

Specific Preparative Strategies for Diazene (B1210634), bis(2-chlorophenyl)-

The synthesis of Diazene, bis(2-chlorophenyl)-, also known as 2,2'-dichloroazobenzene, can be achieved through the general methods described above, starting from either 2-chloroaniline (B154045) or 2-chloronitrobenzene.

Optimized Reaction Conditions and Yields

Several specific methods have been reported for the preparation of 2,2'-dichloroazobenzene, with varying conditions and yields. One efficient method involves the reductive coupling of 2-chloronitrobenzene.

A facile protocol using ammonium (B1175870) iodide and magnesium in methanol has been developed for the synthesis of symmetrically substituted azoarenes from nitroarenes. For the synthesis of 2,2'-dichloroazobenzene from 2-chloronitrobenzene, this method provides a high yield. ajrconline.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Chloronitrobenzene | Ammonium iodide, Magnesium, Methanol, Room Temperature | Diazene, bis(2-chlorophenyl)- | 90% | ajrconline.org |

| 2-Chloroaniline | Graphene oxide supported MnO₂ nanorods (GOnc), 1,2-dichloroethane, Reflux | Diazene, bis(2-chlorophenyl)- | - | rsc.org |

| 2-Nitrochlorobenzene | Iron filings, Dilute HCl, Water, Reflux (to form 2-chloroaniline first) | 2-Chloroaniline | - | atamanchemicals.com |

This table presents a selection of reported synthetic methods for Diazene, bis(2-chlorophenyl)- and its precursors. Yields and conditions are as reported in the cited literature. A hyphen (-) indicates that the specific yield for this substrate was not provided in the abstract.

The synthesis often proceeds via an intermediate, 2,2'-dichlorohydrazobenzene, which is then oxidized to the final azo compound. The electrochemical synthesis of 2,2'-dichlorohydrazobenzene from o-chloronitrobenzene has been studied in detail, highlighting the influence of various catalysts on the reaction efficiency. researchgate.net

Investigation of Catalyst Systems in Synthesis

Catalysis plays a crucial role in the modern synthesis of azobenzenes, including Diazene, bis(2-chlorophenyl)-, by improving yields, selectivity, and reaction conditions.

In the reductive coupling of o-chloronitrobenzene to form the precursor 2,2'-dichlorohydrazobenzene, various metal oxide catalysts have been investigated for their electrochemical activity. In one study, a titanium electrode was used, and the catalytic activity of PbO, Bi₂O₃, Sb₂O₃, and SnO₂ was examined. Both PbO and Bi₂O₃ showed high catalytic activity, with Bi₂O₃ leading to a 95.5% yield of 2,2'-dichlorohydrazobenzene in 6.5 hours. researchgate.net The method of catalyst loading on the electrode also significantly impacts the reaction, with cyclic voltammetry being an effective method for creating uniform catalyst crystals, leading to high yields in shorter reaction times. researchgate.net

For the oxidative coupling of 2-chloroaniline, heterogeneous catalysts are advantageous for their ease of separation and reusability. Graphene oxide supported manganese dioxide nanorods (GOnc) have been reported as an efficient catalyst for the synthesis of various azo-compounds from aromatic amines, including 2,2'-dichloroazobenzene. rsc.org

The choice of catalyst is critical in directing the reaction towards the desired product. For instance, in the hydrogenation of chloronitrobenzenes, the catalyst can influence the selectivity towards the azo or azoxy compound. A Schiff-base modified platinum nano-catalyst has been shown to be highly efficient for the synthesis of 4,4'-dichloroazobenzene from p-chloronitrobenzene. mdpi.com

| Reaction Type | Starting Material | Catalyst System | Key Findings | Reference |

| Electrochemical Reduction | o-Chloronitrobenzene | PbO, Bi₂O₃, Sb₂O₃, SnO₂ on Titanium Electrode | Bi₂O₃ showed high activity, leading to a 95.5% yield of the hydrazo intermediate. | researchgate.net |

| Oxidative Coupling | 2-Chloroaniline | Graphene oxide supported MnO₂ nanorods (GOnc) | Efficient and reusable heterogeneous catalyst for selective synthesis of the azo-compound. | rsc.org |

| Reductive Coupling | 2-Chloronitrobenzene | Ammonium iodide / Magnesium | Catalyst-free system providing high yield at room temperature. | ajrconline.org |

This table summarizes various catalyst systems investigated for the synthesis of Diazene, bis(2-chlorophenyl)- or its direct precursors. The findings highlight the importance of the catalyst in achieving high yields and selectivity.

Derivatization and Functionalization Strategies

The core structure of bis(2-chlorophenyl)diazene serves as a scaffold for a variety of chemical modifications. These strategies are primarily aimed at synthesizing related molecules with altered electronic, steric, or functional properties, or integrating the diazene unit into complex macromolecular or heterocyclic architectures.

Synthesis of Positional Isomers and Related Halo-substituted Aryl Diazenes

The synthesis of bis(2-chlorophenyl)diazene and its isomers can be achieved through several established chemical routes. A common approach for symmetric diazenes involves the oxidative coupling of corresponding anilines. lppcollegerisod.ac.in For instance, 1,2-bis(2-chlorophenyl)diazene can be prepared via the copper nanoparticle-catalyzed oxidative coupling of 2-chloroaniline. lppcollegerisod.ac.in Another method involves the reaction of substituted nitroarenes with sodium hydroxide in ethanol. rsc.org

The synthesis of non-symmetrical azoarenes, which includes isomers with different halogen positions or types, often requires more sophisticated strategies. A notable development is the palladium-catalyzed cross-coupling of silicon-masked diazenyl anions with (hetero)aryl halides. nih.gov This method allows for the predictable construction of a wide range of non-symmetric azoarenes with excellent functional-group tolerance and fully suppresses the competing denitrogenative biaryl formation. nih.gov Halogen atoms like fluorine and chlorine on the nucleophile are compatible with this method, enabling the synthesis of diazenes bearing two different electron-deficient aromatic rings. nih.gov

Another effective one-step approach for creating non-symmetrical azoarenes is the Buchwald–Hartwig amination reaction. nih.gov This method involves the reaction of (pseudo)haloaromatics with arylhydrazines in the presence of atmospheric oxygen, yielding products with wide substituent compatibility. nih.gov

The table below summarizes synthetic routes to various halo-substituted diazenes.

| Target Compound | Starting Materials | Reagents/Catalyst | Key Findings | Reference(s) |

| 1,2-Bis(2-chlorophenyl)diazene | 2-chloronitrobenzene | Sodium hydroxide, Ethanol | The reaction is stirred at 80 °C for 24 hours. | rsc.org |

| 1,2-Bis(2-chlorophenyl)diazene | 2-chloroaniline | Cu nanoparticles | An example of oxidative coupling to form the azo compound. | lppcollegerisod.ac.in |

| 1,2-Bis(4-chlorophenyl)diazene | 4-chloroaniline | Nitrous acid | A typical diazotization reaction followed by coupling. | |

| Non-symmetric Azoarenes | N-Aryl-N′-silyldiazenes, (Hetero)aryl bromides | Pd₂(dba)₃, dppf, Cs₂CO₃ | A general C(sp²)-N(sp²) cross-coupling method with high functional group tolerance. | nih.gov |

| Non-symmetric Azoarenes | (Pseudo)haloaromatics, Arylhydrazines | Palladium acetate, suitable base | A one-step synthesis via Buchwald–Hartwig amination in the presence of oxygen. | nih.gov |

Incorporation into Complex Molecular Architectures (e.g., Polymers, Heterocycles)

The diazene moiety, particularly when substituted with functional groups like chloro-phenyl rings, is a valuable building block for creating complex molecules such as polymers and heterocycles. ontosight.ai

Polymers:

The incorporation of diazene units into polymers can impart photosensitive or other desirable properties. vot.pl Methods for creating such polymers include the radical polymerization of a chromophoric methacrylate (B99206) monomer containing a diazene group or by modifying a pre-existing polymer through a coupling reaction with a diazonium salt. vot.pl These polymers can form transparent, photosensitive films. vot.pl For example, poly{(4-nitrophenyl)-[3-[N-[2-(methacryloyloxy)ethyl]-carbazolyl]]diazene} was synthesized by azo coupling in a two-phase system and subsequently polymerized. acs.org

Furthermore, diazene-based complexes can act as catalysts in polymerization. Neutral nickel(II) complexes featuring a bidentate ligand with a diazene function have been successfully used for ethylene (B1197577) polymerization. scispace.com The substitution pattern on the diazene ligand directly influences the catalytic behavior and the molecular weight of the resulting polyethylene. scispace.com

Donor-acceptor (D-A) π-conjugated polymers have been synthesized using azothiazole, (E)-1,2-di(thiazol-2-yl)diazene, as a strong electron-withdrawing acceptor unit. rsc.org These materials exhibit small band gaps and have shown potential as channel semiconductors in organic thin-film transistors. rsc.org

| Polymer Type | Diazene Role | Synthetic Method | Precursors | Reference(s) |

| Photosensitive Methacrylate Polymers | Chromophoric moiety | Radical polymerization or polymer modification | Methacrylate monomer with diazene group, or polymer with dialkylaminophenyl group and diazonium salt. | vot.pl |

| Polyethylene | Ligand for Ni(II) catalyst | Ethylene polymerization | Anilines, 2-naphthol, isoamylnitrite (for ligand synthesis); Ethylene. | scispace.com |

| π-Conjugated Polymers | Electron acceptor unit | Not specified | (E)-1,2-di(thiazol-2-yl)diazene, bithiophene, thieno[3,2-b]thiophene. | rsc.org |

| Polyurethanes | Part of the monomer backbone | Polycondensation | 4,4'-[1,4-phenylenedi-diazene-2,1-diyl]bis(2-chlorophenol) and various diisocyanates. | researchgate.net |

Heterocycles:

The diazene functional group can be effectively integrated into heterocyclic systems, leading to compounds with specific biological or material properties. sioc-journal.cn A notable example involves the synthesis of bridging ligand compounds where an azo group connects two 1,3,5-substituted triazole rings. sioc-journal.cn Specifically, compounds such as 1,2-bis(3-(2-chlorophenyl)-1-propyl-1H-1,2,4-triazol-5-yl)diazene have been synthesized via the oxidative coupling of 1,3,5-trisubstituted-1,2,4-triazoles. sioc-journal.cn This particular derivative, which contains the 2-chlorophenyl moiety, demonstrated significant fungicidal activity. sioc-journal.cn

The synthesis of diazenes bearing other heterocyclic systems like pyrrole, thiophene, and thiazole (B1198619) has also been explored to create novel photochromic materials. scispace.com The strategy involves using an electron-deficient heteroaromatic molecule, such as thiazole, to enhance intramolecular electronic delocalization. scispace.com

| Heterocyclic System | Diazene Role | Synthetic Strategy | Precursors | Reference(s) |

| 1,2,4-Triazole | Bridging ligand | Oxidative Coupling | 1-(2-chlorobenzoyl)-4-propylsemicarbazide (to form the triazole precursor). | sioc-journal.cn |

| Thiazole, Pyrrole, Thiophene | Core functional group | Azo coupling | Diazonium salt solution, thienylpyrroles. | scispace.com |

| Imidazo[1,2-a]pyridines | Not directly applicable | Not directly applicable | While general methods for halo-substituted heterocycles exist, direct synthesis with a pre-formed diazene is not detailed. | beilstein-journals.org |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of Diazene (B1210634), bis(2-chlorophenyl)-. Single-crystal X-ray diffraction provides the most definitive data in this regard.

The crystal structure of trans-2,2'-dichloroazobenzene has been determined, providing detailed insights into its molecular geometry and packing in the solid state. oup.comoup.com

The analysis of trans-2,2'-dichloroazobenzene reveals a molecule with a trans configuration around the central N=N azo bridge. nih.gov Unlike the nearly planar structure of 2,2'-diiodoazobenzene, the dichloro analogue exhibits a non-planar conformation where the two chlorophenyl rings are rotated out of the plane of the azo bridge. nih.gov This rotation is characterized by N-N-C-C torsion angles of 14.30(6)° and -14.30(6)°. nih.gov

The molecule crystallizes in the monoclinic space group P2₁/c. crystallography.net Key geometric parameters, including bond lengths and angles, have been determined, providing a quantitative description of the molecular structure. The geometry around the azo group deviates from ideal trigonal planar, a common feature in aromatic azo compounds. iucr.org

The primary forces governing the crystal structure of Diazene, bis(2-chlorophenyl)- are van der Waals interactions. nih.gov Detailed analysis of the crystal structure indicates an absence of strong, directional interactions like classical hydrogen bonds or significant π-π stacking, the latter being hindered by the twisted conformation of the phenyl rings. nih.gov

While halogen bonding is a significant directional interaction in the crystal engineering of many halogenated compounds, its role in 2,2'-dichloroazobenzene appears to be minimal. wikipedia.orgmdpi.comnih.gov A halogen bond typically involves an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. wikipedia.orgnih.gov In the case of 2,2'-dichloroazobenzene, the specific arrangement of molecules in the crystal lattice does not facilitate strong halogen bonding or other short intermolecular contacts that are observed in related structures, such as various chloro-substituted diazene derivatives which exhibit C—H···N, C—H···Cl, or Cl···Cl interactions. nih.govkapadokya.edu.triucr.org The structural differences between the diiodo and dichloro derivatives are likely linked to the absence of significant intermolecular contacts in the dichloro compound. nih.gov

Single-Crystal X-ray Diffraction Analysis of Diazene, bis(2-chlorophenyl)- and Related Derivatives

Vibrational and Electronic Spectroscopy

Spectroscopic techniques provide information on the electronic structure and vibrational modes of the molecule, which are characteristic of its bonding and functional groups.

The infrared spectrum of Diazene, bis(2-chlorophenyl)- displays characteristic absorption bands corresponding to the vibrations of its functional groups. While a detailed spectrum for the 2,2'- isomer is not specified in the consulted literature, the IR spectra of related chloro-substituted azobenzenes, such as the 4,4'-dichloro isomer, provide insight into the expected vibrational frequencies. rsc.orglppcollegerisod.ac.in The key signatures include stretches for the aromatic rings, the C-Cl bond, and the central N=N azo bridge.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of azobenzene (B91143) derivatives like Diazene, bis(2-chlorophenyl)-, is defined by two characteristic absorption bands in the ultraviolet-visible region. These correspond to the n→π* and π→π* electronic transitions of the central azo (-N=N-) chromophore.

While specific experimental spectra for 2,2'-dichloroazobenzene are not widely published, the expected characteristics can be inferred from the parent compound, azobenzene, and other substituted analogs. The (E)-isomer typically displays a weak, long-wavelength absorption band corresponding to the n→π* transition and a much stronger, shorter-wavelength band for the π→π* transition.

n→π Transition:* This is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε). For (E)-azobenzene, this band appears around 440 nm. In 2,2'-dichloroazobenzene, its position is expected in a similar region, potentially with minor shifts due to the electronic effects of the chloro-substituents.

π→π Transition:* This is a symmetry-allowed transition, leading to a very intense absorption band (high molar absorptivity, ε). For (E)-azobenzene, this appears around 320 nm. The presence of chlorine atoms on the phenyl rings is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift of this band.

Upon photoisomerization to the (Z)-isomer, the planarity of the molecule is lost. This typically causes the π→π* band to decrease in intensity and shift to shorter wavelengths, while the n→π* band increases in intensity.

Table 1: Expected UV-Vis Absorption Data for (E)-Diazene, bis(2-chlorophenyl)-

| Transition | Expected Wavelength (λmax) Range | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|

| π→π* | ~320 - 350 nm | High |

Fluorescence Emission Properties

Azobenzenes are famously poor fluorophores, typically exhibiting very low fluorescence quantum yields. This is because the absorbed light energy is efficiently dissipated through non-radiative pathways, primarily the rapid trans-cis-trans photoisomerization cycle. Most simple azobenzene derivatives are considered non-fluorescent for practical purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules like Diazene, bis(2-chlorophenyl)-.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For the symmetric (E)-isomer of 2,2'-dichloroazobenzene, the two 2-chlorophenyl groups are chemically equivalent. This results in a simplified spectrum showing signals for four unique aromatic protons. Each signal would integrate to 2H.

Due to the complex spin-spin coupling between adjacent protons on the aromatic ring, the spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0–8.0 ppm). The proton ortho to the azo group is often shifted further downfield. While a fully assigned spectrum is not available in the literature, one source reports a signal at δ 7.78 ppm for the (E)-isomer. lppcollegerisod.ac.in

Table 2: Predicted ¹H NMR Data for (E)-Diazene, bis(2-chlorophenyl)-

| Proton Position | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|

For comparison, the related isomer (E)-1,2-bis(4-chlorophenyl)diazene shows two doublets at δ 7.66 and 7.09 ppm in C₆D₆. lppcollegerisod.ac.in The ortho-substitution in 2,2'-dichloroazobenzene would lead to a more complex pattern than the para-substituted isomer.

Carbon-13 (¹³C) NMR Spectral Interpretation

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For the symmetric (E)-isomer of Diazene, bis(2-chlorophenyl)-, there are six unique carbon atoms, and thus six signals are expected in the spectrum.

Specific experimental data for 2,2'-dichloroazobenzene is not found in the reviewed literature. However, the chemical shifts can be predicted based on known values for substituted benzenes. The carbon atom bonded to the nitrogen (C-N) and the carbon atom bonded to the chlorine (C-Cl) are expected to be the most deshielded (shifted downfield). The general range for aromatic carbons is δ 110-155 ppm. bhu.ac.inlibretexts.orglibretexts.org

Table 3: Predicted ¹³C NMR Data for (E)-Diazene, bis(2-chlorophenyl)-

| Carbon Position | Predicted Chemical Shift (δ) Range (ppm) |

|---|---|

| C-N | 148 - 153 |

| C-Cl | 132 - 137 |

For comparison, the reported signals for the 4,4'-dichloro isomer are δ 151.0, 137.3, 129.5, and 124.4 ppm. lppcollegerisod.ac.in

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are indispensable. mdpi.combeilstein-journals.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the chlorophenyl rings. Cross-peaks would connect protons that are on neighboring carbons (³J-coupling), allowing for the tracing of the proton connectivity within the aromatic spin system. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the direct assignment of protonated carbon signals in the ¹³C spectrum based on the already-assigned ¹H spectrum. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J and ³J coupling). This is crucial for identifying the quaternary (non-protonated) carbons, such as the C-N and C-Cl carbons. For example, a proton signal would show a correlation to the carbon atoms two and three bonds away, allowing the complete mapping of the carbon skeleton. beilstein-journals.orgbeilstein-journals.org

These techniques, used in combination, would provide a complete and verified assignment of the entire molecular structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The exact mass of Diazene, bis(2-chlorophenyl)- is 250.0064537 u. lookchem.com

In an electron ionization (EI) mass spectrum, the most critical feature for this compound would be the molecular ion (M⁺˙) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), any fragment containing chlorine atoms will appear as a cluster of peaks.

Molecular Ion Cluster: Since the molecule contains two chlorine atoms, the molecular ion will present a characteristic pattern of three peaks:

M⁺˙ (m/z 250): Corresponding to the ion with two ³⁵Cl atoms. This would be the most intense peak in the cluster.

(M+2)⁺˙ (m/z 252): Corresponding to the ion with one ³⁵Cl and one ³⁷Cl atom.

(M+4)⁺˙ (m/z 254): Corresponding to the ion with two ³⁷Cl atoms. The expected intensity ratio of these peaks would be approximately 9:6:1.

Fragmentation Pattern: Common fragmentation pathways for aromatic azo compounds include cleavage of the C-N bonds and loss of the N₂ molecule. For this specific compound, the following fragments would be expected:

[M - Cl]⁺ (m/z 215): Loss of one chlorine radical.

[C₆H₄Cl]⁺ (m/z 111): Formation of the chlorophenyl cation, which is often a stable and abundant fragment. This would also show an isotope peak at m/z 113.

[C₆H₄]⁺˙ (m/z 76): Loss of chlorine from the chlorophenyl cation.

Table 4: Predicted Mass Spectrometry Data for Diazene, bis(2-chlorophenyl)-

| m/z (Mass/Charge Ratio) | Ion Identity | Notes |

|---|---|---|

| 250, 252, 254 | [C₁₂H₈Cl₂N₂]⁺˙ | Molecular ion cluster (M, M+2, M+4) |

| 215, 217 | [C₁₂H₈ClN₂]⁺ | Fragment from loss of one Cl atom |

| 111, 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation fragment |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint.

For Diazene, bis(2-chlorophenyl)-, the mass spectrum obtained from the NIST Mass Spectrometry Data Center reveals a distinct fragmentation pattern. The molecular formula of the compound is C₁₂H₈Cl₂N₂, with a monoisotopic mass of 250.0065 g/mol . The mass spectrum is characterized by the presence of the molecular ion (M⁺) and several key fragment ions. The isotopic pattern, particularly the M/M+2/M+4 peaks, is characteristic of a molecule containing two chlorine atoms.

The fragmentation of Diazene, bis(2-chlorophenyl)- under electron ionization primarily involves the cleavage of the bonds adjacent to the diazene group and within the chlorophenyl rings. The molecular ion peak (M⁺) is observed at m/z 250. A prominent fragment is seen at m/z 139, which corresponds to the [C₆H₄ClN₂]⁺ ion, resulting from the loss of a chlorophenyl radical. Another significant fragment appears at m/z 111, corresponding to the chlorophenyl cation [C₆H₄Cl]⁺, formed by the cleavage of the N-C bond and the N=N bond. A peak at m/z 75 is attributed to the further fragmentation of the chlorophenyl ring, likely corresponding to the [C₆H₃]⁺ ion after the loss of HCl.

Table 1: Key Fragmentation Data from EI-MS of Diazene, bis(2-chlorophenyl)-

| m/z (Daltons) | Proposed Fragment Ion | Relative Intensity |

| 250 | [C₁₂H₈Cl₂N₂]⁺ (M⁺) | Moderate |

| 139 | [C₆H₄ClN₂]⁺ | High |

| 111 | [C₆H₄Cl]⁺ | High |

| 75 | [C₆H₃]⁺ | Moderate |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy, typically leading to the unambiguous determination of its elemental composition. This technique is particularly useful for confirming the identity of synthesized compounds.

In a study detailing the synthesis of various azo compounds, (E)-1,2-bis(2-chlorophenyl)diazene was characterized using ESI-HRMS. sorbonne-universite.fr The analysis provides a comparison between the theoretically calculated mass of the protonated molecule ([M+H]⁺) and the experimentally found mass. sorbonne-universite.fr

The high-resolution mass spectrum confirmed the elemental composition of the target compound. The calculated mass for the protonated species [C₁₂H₉Cl₂N₂]⁺ was determined to be 251.01373 m/z. The experimentally measured value was found to be 251.01384 m/z, which is in excellent agreement with the theoretical value, confirming the successful synthesis and the molecular formula of Diazene, bis(2-chlorophenyl)-. sorbonne-universite.fr

Table 2: ESI-HRMS Data for Diazene, bis(2-chlorophenyl)-

| Molecular Formula | Ion | Calculated m/z | Found m/z | Source |

| C₁₂H₈Cl₂N₂ | [M+H]⁺ | 251.01373 | 251.01384 | sorbonne-universite.fr |

Reaction Mechanisms and Mechanistic Investigations of Diazene, Bis 2 Chlorophenyl

Elucidation of Reaction Pathways for Formation

The formation of symmetrically substituted azobenzenes like Diazene (B1210634), bis(2-chlorophenyl)- can be achieved through several synthetic strategies, most commonly involving the oxidative coupling of anilines or the reduction of nitroaromatics.

One prevalent method is the oxidative coupling of 2-chloroaniline (B154045). This can be catalyzed by various systems, including copper nanoparticles, which facilitate the dehydrogenative coupling of the amine functionalities. lppcollegerisod.ac.in Another modern approach employs N-Chlorosuccinimide (NCS) and 1,8-diazabicycloundec-7-ene (DBU) to catalyze the direct oxidative coupling, bypassing the need to isolate diazonium salt intermediates. nih.gov A general procedure for the synthesis of symmetrical azobenzenes involves treating the corresponding aniline (B41778) with tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of a base like potassium tert-butoxide. growingscience.com

Alternatively, the synthesis can proceed via the reduction of 2-chloronitrobenzene. Using zinc dust and ammonium (B1175870) chloride, for example, can lead to the formation of the corresponding azoxybenzene, Diazene, 1,2-bis(2-chlorophenyl)-, 1-oxide, which is a closely related oxidation state of the target diazene. informahealthcare.com

| Starting Material | Reagents and Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Anilines | Cu Nanoparticles, Oxidant | Azo Compound | Catalytic oxidative coupling. | lppcollegerisod.ac.in |

| 4-Chloroaniline | NCS, DBU, Room Temperature | Azo Compound | Mild, one-step process bypassing diazonium salts. | nih.gov |

| Anilines | TBHP, K-t-OBu, 60 °C | Azo Compound | Base-mediated oxidation. | growingscience.com |

| 2-Chloro nitrobenzene (B124822) | Zn dust, NH4Cl, Ethanol (B145695)/Water, 50 °C | Azoxybenzene | Reductive coupling leading to the N-oxide. | informahealthcare.com |

The formation of the azo bridge often proceeds through distinct intermediates. In the reduction of nitroaromatics, nitrosobenzene (B162901) and phenylhydroxylamine species are key intermediates that condense to form the azoxybenzene, which can be further reduced to the azobenzene (B91143).

In syntheses starting from anilines, the pathway can involve the formation of a diazonium salt, which is then subjected to controlled reduction. For instance, reduction with sodium metabisulfite (B1197395) can yield a diazene intermediate that undergoes oxidative coupling. A critical intermediate in many azo compound syntheses is a hydrazine (B178648) derivative. ontosight.aithieme-connect.de For example, the synthesis of related triazolopyridines involves the initial formation of an (E)-(2-chlorobenzylidene)hydrazine intermediate from 2-chlorobenzaldehyde (B119727) and hydrazine hydrate. orgsyn.org This highlights the role of hydrazine-type structures as precursors to the N=N double bond. In some modern synthetic protocols, novel hydrazide nucleophiles have been developed to generate diazene intermediates directly, avoiding harsh oxidation conditions that might be incompatible with complex molecular scaffolds. google.com

While specific transition state analyses for the synthesis of Diazene, bis(2-chlorophenyl)- are not extensively detailed in the available literature, general principles of azobenzene chemistry apply. The key bond-forming step, the coupling of intermediates to form the -N=N- linkage, proceeds through a transition state whose energy and geometry are influenced by steric and electronic factors. The ortho-chloro substituents in Diazene, bis(2-chlorophenyl)- would exert significant steric hindrance, potentially raising the energy of the transition state for coupling compared to less-substituted analogues.

Computational studies on the related process of azobenzene isomerization have provided deep insights into the transition states involved in the interconversion between E and Z isomers. These studies map the potential energy surfaces along coordinates like the central CNNC torsion angle and the CNN bending angles, identifying rotation or inversion pathways. uva.nlnih.gov Such analyses show that the transition state for isomerization can be influenced by solvent permittivity, switching from an inversion to a rotational pathway in more polar environments. uva.nl These theoretical approaches are foundational for understanding the energetic landscape of reactions involving the azobenzene core.

Fundamental Reactivity of the Azobenzene Moiety

The -N=N- group and its attached aryl rings define the chemical reactivity of Diazene, bis(2-chlorophenyl)-. The electron-withdrawing nature of the chlorine atoms deactivates the phenyl rings towards electrophilic substitution while influencing the properties of the azo linkage itself.

The diazene group contains nitrogen atoms with lone pairs of electrons, making them potential sites for electrophilic attack (e.g., protonation or alkylation). In acidic conditions, azobenzenes can form azonium species. beilstein-journals.org The azo group also influences the reactivity of the aromatic rings. It acts as a directing group in electrophilic aromatic substitution. For instance, palladium-catalyzed ortho-nitration of azobenzenes using Co(NO₃)₂·6H₂O demonstrates that the azo group can direct substitution to the ortho position of the phenyl ring. sioc-journal.cn However, the study noted that substrates with electron-withdrawing groups, such as (E)-1,2-bis(4-chlorophenyl)diazene, afforded lower yields, and the ortho-substituted 1,2-bis(2-chlorophenyl)diazene also gave a lower yield, attributed to both electronic deactivation and steric hindrance. sioc-journal.cn

The diazene linkage is redox-active and can undergo both oxidation and reduction. Oxidation: Oxidation of the diazene group typically yields the corresponding azoxybenzene. For Diazene, bis(2-chlorophenyl)-, this would be Diazene, 1,2-bis(2-chlorophenyl)-, 1-oxide. ontosight.ai The synthesis of this N-oxide has been reported via the reductive dimerization of 2-chloronitrobenzene or through the oxidation of anilines. informahealthcare.comacs.orgnih.govReduction: Reduction of the -N=N- bond can lead to different products depending on the reaction conditions. Mild reduction can produce the corresponding 1,2-diphenylhydrazine. More vigorous reduction cleaves the N-N bond entirely, yielding two molecules of the corresponding aniline (2-chloroaniline in this case). The reduction of 4,4'-dichloroazobenzene, a related isomer, is known to yield 4,4'-diaminoazobenzene using reagents like sodium dithionite.

Isomerization Dynamics and Photochemical Behavior

A hallmark of azobenzenes is their ability to undergo reversible isomerization between the thermally stable E (trans) isomer and the metastable Z (cis) isomer upon exposure to light. rsc.org This photoisomerization is a fundamental property that makes them attractive as molecular switches.

The process is typically triggered by UV or visible light. The E → Z isomerization often occurs upon irradiation with UV light (around 365 nm), corresponding to the π-π* transition, while the reverse Z → E isomerization can be induced with visible light (n-π* transition) or occurs thermally in the dark. mdpi.com The rate of thermal Z → E back-relaxation is highly dependent on the substituents. Electron-withdrawing groups, like the chloro-substituents in Diazene, bis(2-chlorophenyl)-, have been observed to slow down this thermal relaxation process compared to electron-donating groups. mdpi.com

The isomerization dynamics can be studied using various techniques, including UV-Vis absorption spectroscopy, liquid chromatography (LC), and ion mobility-mass spectrometry (IMS-MS), which allow for the quantification of isomer populations and the determination of kinetic and thermodynamic parameters. rsc.org The efficiency of isomerization can be enhanced through different means, such as electrocatalysis, where the radical anion of the Z isomer rapidly converts to the more stable E radical anion. acs.org Gold nanoparticles have also been shown to catalyze the thermal Z–E isomerization. rsc.org

| Property | Description | Influencing Factors | Reference |

|---|---|---|---|

| E → Z Isomerization | Typically induced by UV light (π-π* transition). | Wavelength, solvent, substituents. | mdpi.com |

| Z → E Isomerization | Can be induced by visible light (n-π* transition) or occurs thermally. | Temperature, solvent, substituents, catalysts (electrochemical, nanoparticles). | mdpi.comacs.orgrsc.org |

| Thermal Relaxation Half-life (τ1/2) | The time for half of the Z-isomer to revert to the E-isomer thermally. | Electron-withdrawing groups generally increase the half-life (slower relaxation). | mdpi.com |

| Mechanism | Proceeds via rotation around the N=N bond or inversion at one of the nitrogen atoms. | Solvent polarity, molecular structure. | uva.nl |

The photochemical behavior is central to the application of azobenzenes in photosensitive materials and molecular machines. dtu.dk The introduction of the two ortho-chloro substituents in Diazene, bis(2-chlorophenyl)- is expected to significantly modulate these properties compared to the parent azobenzene molecule.

Photoisomerization Mechanisms (cis-trans Isomerism)

The photoisomerization of azobenzene derivatives involves a reversible transformation between two geometric isomers: the thermodynamically more stable trans (E) form and the metastable cis (Z) form. wikipedia.orglibretexts.orglibretexts.org This process is initiated by the absorption of light, which excites the molecule from the ground state to an electronically excited state. mdpi.com For most azobenzenes, a high-energy π–π* transition is found in the UV region, while a lower-energy, symmetry-forbidden n–π* transition occurs in the visible region. mdpi.commdpi.com

In the case of Diazene, bis(2-chlorophenyl)-, and related ortho-chlorinated compounds, the photoisomerization process is distinct. The introduction of chlorine atoms at all four ortho positions enables the use of visible light for switching in both directions. researchgate.netresearchgate.net The trans-to-cis isomerization can be triggered with green or even red light, while the reverse cis-to-trans conversion is achieved with blue or violet light. researchgate.netrsc.orgrsc.org This capability is attributed to the ortho-chloro substituents causing a significant separation of the n–π* absorption bands of the two isomers. researchgate.net

Computational and experimental studies on tetra-ortho-chloro-azobenzenes reveal that the chlorine substituents induce a bathochromic (red) shift in the n→π* transition of the trans-isomer. acs.org This shift is a direct consequence of both electronic and steric effects. acs.org For instance, a tetra-ortho-chlorinated azobenzene derivative was shown to undergo efficient E-to-Z isomerization upon irradiation with 550 nm light, with the reverse process occurring under 430 nm light. mdpi.com The ability to use lower-energy visible light is a key advantage for applications in biological systems and materials science, where UV light can be damaging. researchgate.netresearchgate.net

Thermal Isomerization Kinetics

The metastable cis-isomer of an azobenzene can revert to the stable trans-isomer not only photochemically but also thermally in the dark. mdpi.com The rate of this thermal back-reaction is a crucial parameter, often described by its half-life (τ₁/₂). For ortho-substituted azobenzenes, the thermal relaxation is typically much slower compared to meta- or para-substituted analogs, resulting in significantly longer half-lives for the cis-isomer. nih.govrsc.org This increased stability of the cis form is a hallmark of ortho-substitution.

The kinetics of the thermal cis-to-trans isomerization generally follow a first-order rate law. nih.govmdpi.com Studies on various substituted azobenzenes have shown that the nature and position of the substituent, as well as the solvent, can strongly influence the reaction rate. rsc.orgmdpi.com For example, while the thermal relaxation of p-hydroxy-substituted azobenzenes is highly solvent-dependent, the process for ortho-hydroxy analogues is largely independent of the solvent's nature. rsc.org

In the context of ortho-chloro substitution, the interplay of steric and electronic effects is complex. A study on a tetra-ortho-chlorinated azobenzene derivative found that the synergistic effect of chlorine's steric distortion and an alkoxy group's electronic modulation led to a significant decrease in the Z-isomer's half-life compared to tetra-ortho-fluorinated analogs, indicating a degree of kinetic instability. mdpi.com This highlights the nuanced impact of the specific substitution pattern on the thermal isomerization kinetics.

| Compound System | Isomerization Process | Key Kinetic Findings | Reference(s) |

| ortho-Hydroxyazobenzenes | Thermal cis-to-trans | Rate is largely independent of solvent nature. | rsc.org |

| para-Hydroxyazobenzenes | Thermal cis-to-trans | Rate is strongly dependent on solvent nature. | rsc.org |

| Azobenzene Dimer | Thermal cis-to-trans | Exhibits second-order kinetics at an air-water interface. | nih.gov |

| Resonance-Activated Azobenzene | Thermal cis-to-trans | Follows first-order kinetics; rate is influenced by ionic liquid anions. | mdpi.com |

| Tetra-ortho-chlorinated Azobenzene | Thermal Z-to-E | Half-life is significantly affected by the interplay of steric and electronic effects from substituents. | mdpi.com |

Theoretical Models of Isomerization Pathways (e.g., Inversion vs. Torsion)

The mechanism of azobenzene isomerization has been extensively studied through theoretical and computational models. Two primary pathways have been proposed for the transformation between cis and trans isomers: a rotation (or torsion) around the N=N double bond and an inversion (or in-plane) movement at one of the nitrogen atoms. mdpi.comrsc.orgresearchgate.net

For photoisomerization , upon n → π* excitation to the S₁ state, the rotation mechanism is widely believed to dominate. acs.org This pathway involves a twisting motion around the central N=N bond, leading the molecule to a conical intersection where it can efficiently return to the ground state (S₀) as the other isomer. acs.orgresearchgate.net

For thermal isomerization in the S₀ ground state, the preferred mechanism can vary. For unsubstituted azobenzene, ab initio studies suggest that the inversion pathway is favored. acs.orgresearchgate.net This mechanism involves the rehybridization of one nitrogen atom from sp² to sp, passing through a linear transition state. mdpi.com However, the energetic landscape is sensitive to substitution. Theoretical calculations predict that electron-withdrawing substituents, such as chlorine, decrease the energy barrier for the ground-state inversion pathway. acs.orgresearchgate.net

Conversely, for the simplest diazene (N₂H₂), classical trajectory simulations indicate that a centrifugal barrier classically forbids the in-plane inversion pathway, leaving out-of-plane torsion as the sole isomerization route. rsc.orgresearchgate.net For larger, more complex derivatives like Diazene, bis(2-chlorophenyl)-, both rotation and inversion are considered competitive mechanisms, and the dominant pathway is determined by a subtle balance of steric and electronic factors. mdpi.com

| Isomerization Type | Proposed Dominant Mechanism | Influencing Factors | Reference(s) |

| Photochemical (S₁ State) | Rotation (Torsion) | Proceeds via a conical intersection between S₁ and S₀ states. | acs.orgresearchgate.net |

| Thermal (S₀ State) | Inversion | Preferred for unsubstituted azobenzene; barrier lowered by electron-withdrawing groups. | acs.orgresearchgate.net |

| Thermal (S₀ State) | Rotation (Torsion) | Can be favored depending on solvent and substituent effects; involves a dipolar transition state. | mdpi.com |

| Thermal (S₀ State, Diazene) | Rotation (Torsion) | Inversion pathway is blocked by a centrifugal barrier in the simplest diazene. | rsc.orgresearchgate.net |

Influence of Ortho-Chlorine Substitution on Reactivity and Stereochemistry

The two chlorine atoms at the ortho positions of Diazene, bis(2-chlorophenyl)- exert a commanding influence on its structure and reactivity through a combination of steric and electronic effects.

Stereochemistry and Conformation: The most significant steric effect is the forced rotation of the two chlorophenyl rings out of the plane of the central azo (–N=N–) group. acs.orgrug.nl This twisting minimizes the steric repulsion between the bulky chlorine atoms and the nitrogen lone pairs. rug.nl This non-planar conformation is a defining characteristic of ortho-substituted azobenzenes and leads to conformational flexibility. acs.orgnih.govresearchgate.net

Electronic Effects and Photochemistry: Electronically, the chlorine atoms have a dual impact. Their strong inductive electron-withdrawing effect stabilizes the π* molecular orbitals. rug.nl This, combined with the aforementioned steric effect which causes repulsive interactions that destabilize the nitrogen n-orbitals (non-bonding), reduces the energy gap for the n→π* electronic transition. acs.orgrug.nl The result is a pronounced red-shift in the absorption spectrum, enabling photo-switching with lower-energy visible light. researchgate.netacs.org

Chemical Reactivity: The ortho-chloro groups also modify the compound's chemical reactivity. For example, 2,2'-dichloroazobenzene is markedly stable against oxidation by peracetic acid, with nearly half of the starting material recovered under conditions where the 3,3'- and 4,4'- isomers are readily oxidized to the corresponding azoxybenzenes in high yield. cdnsciencepub.com This reduced reactivity is likely due to the steric hindrance around the azo group. Furthermore, in the palladium-catalyzed sequential chlorination of azobenzene, the presence of ortho-chloro substituents directs further chlorination, leading to the formation of 2,2'-dichloroazobenzene and subsequently 2,6,2'-trichloroazobenzene and 2,6,2',6'-tetrachloroazobenzene. rsc.org

Mechanistic Insights from Comparative Studies with Related Diazene Derivatives

Comparing Diazene, bis(2-chlorophenyl)- with other substituted azobenzenes provides valuable insights into its unique properties.

Comparison with Other Chlorinated Azobenzenes: Computational studies comparing mono-, di-, tri-, and tetra-ortho-chloro azobenzenes demonstrate that the red-shift of the n→π* transition and the degree of twisting of the phenyl rings increase with the number of ortho-chlorine atoms. acs.org This effect is highly specific to the ortho position; di-para-chloro azobenzene, for instance, exhibits photophysical properties similar to unsubstituted azobenzene, underscoring the critical role of steric interactions from the ortho position. acs.org

Comparison with Other Ortho-Substituted Azobenzenes: When compared with azobenzenes bearing other ortho substituents, such as those from group 14 (e.g., -C(CH₃)₃, -Si(CH₃)₃), the degree of planar distortion is directly related to the steric bulk and the flexibility of the bond connecting the substituent to the phenyl ring. nih.gov A trimethylsilyl (B98337) group, for example, causes less distortion than a tert-butyl group because the C–Si bond is longer and more flexible than the C–C bond. nih.gov

Computational and Theoretical Studies of Diazene, Bis 2 Chlorophenyl

Quantum Chemical Calculation Methodologies

The theoretical investigation of Diazene (B1210634), bis(2-chlorophenyl)- and related azobenzene (B91143) derivatives relies on a range of quantum chemical methods, from the widely used Density Functional Theory (DFT) to more advanced ab initio techniques for describing complex electronic phenomena like excited states.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone for the computational study of azobenzene derivatives due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for investigating the structural and electronic properties of these molecules. bohrium.comkpfu.ruresearchgate.net DFT calculations are instrumental in optimizing the ground-state geometries of both the trans and cis isomers, allowing for the prediction of bond lengths, bond angles, and dihedral angles.

For instance, studies on various para-substituted azobenzenes have successfully used the B3LYP functional to determine their stable configurations. kpfu.ru Beyond geometry optimization, DFT is also used to calculate a host of molecular properties, including dipole moments, polarizabilities, and vibrational frequencies, which are crucial for interpreting experimental spectroscopic data. The PBE0 functional has also been noted for providing reliable results in the structural relaxation of azobenzenes. researchgate.net

Advanced Ab Initio Methods (e.g., CASSCF) for Excited States and Dynamics

While DFT is proficient in describing ground-state properties, the study of photochemical processes, such as the photoisomerization of azobenzenes, necessitates methods that can accurately model electronically excited states. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for this purpose. semanticscholar.orgnih.gov CASSCF provides a balanced description of multiple electronic states, which is essential for understanding the potential energy surfaces involved in photochemical reactions.

For more quantitative accuracy, the results from CASSCF are often refined using second-order perturbation theory, in a method known as CASPT2 (Complete Active Space with Second-Order Perturbation Theory). semanticscholar.orgaip.org This combined approach, often referred to as CASPT2//CASSCF, has been effectively used to calculate the vertical and 0-0 transition energies between the ground and excited states of related molecules. semanticscholar.org Some computational protocols even combine the efficiency of DFT for geometry optimizations with the accuracy of CASPT2 for energy calculations on the final structures to achieve a high level of accuracy with reduced computational expense. rsc.org

Basis Set Selection and Functional Evaluation

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set and, in the case of DFT, the exchange-correlation functional. For azobenzene derivatives, Pople-style basis sets such as 6-31++G(d,p) and 6-311G(d,p) are commonly used and have been shown to provide converged geometries. bohrium.comkpfu.ruresearchgate.netresearchgate.net The inclusion of diffuse functions ("++" or "+") is important for accurately describing electrons that are further from the nuclei, which can be crucial for excited state calculations. rochester.edu

The evaluation of different DFT functionals is also a critical aspect of computational studies on azobenzenes. While B3LYP is a popular choice, research has shown that a combination of a range-separated hybrid functional for modeling excited states and a global hybrid functional like PBE0 for the ground state can yield highly accurate results for both absolute absorption wavelengths and chemical trends. researchgate.net The selection of an appropriate basis set and functional is therefore a careful balance between desired accuracy and available computational resources. rochester.edu

Electronic Structure and Molecular Orbital Analysis

The insights gained from quantum chemical calculations are often rationalized through the analysis of the molecule's electronic structure, particularly the frontier molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure that dictate a molecule's reactivity and electronic transition properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. semanticscholar.org

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.50 |

| Energy Gap (LUMO-HOMO) | 4.00 |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for Diazene, bis(2-chlorophenyl)- were not found in the search results. |

Electron Density Distribution and Charge Transfer Phenomena

The distribution of electron density within a molecule provides a wealth of information about its chemical properties. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. researchgate.net The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of positive and negative potential. This allows for the identification of electrophilic and nucleophilic sites within the molecule. For halogen-substituted benzenes, the MEP can reveal the presence of a "sigma-hole," a region of positive electrostatic potential on the halogen atom, which can participate in halogen bonding. researchgate.netpolimi.it

Prediction and Analysis of Molecular Properties

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

No specific computational studies predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of Diazene, bis(2-chlorophenyl)- were identified. While experimental ¹H NMR data for the related oxidized compound, (Z)-1,2-Bis(2-chlorophenyl)diazene 1-Oxide, has been published, theoretical predictions for the parent diazene compound are absent from the reviewed literature. Such predictions would be valuable for correlating theoretical structures with experimental data and for the detailed assignment of spectral features.

Chemical Reactivity Indices (e.g., Fukui Functions, Chemical Hardness/Softness)

Detailed computational analyses of the chemical reactivity of Diazene, bis(2-chlorophenyl)- through indices such as Fukui functions, chemical hardness, and softness have not been reported. These theoretical tools, derived from density functional theory, are instrumental in predicting the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks. Their absence for this compound limits the theoretical understanding of its chemical behavior.

Computational Studies of Reaction Mechanisms

Potential Energy Surface Exploration for Isomerization

No computational studies were found that specifically explore the potential energy surface for the isomerization of Diazene, bis(2-chlorophenyl)-. The cis-trans isomerization is a characteristic reaction of diazenes, and mapping the potential energy surface would elucidate the energy barriers and transition states involved in this process, providing critical insights into the reaction mechanism and kinetics.

Molecular Dynamics Simulations of Conformational Changes

There is a lack of published molecular dynamics simulations focusing on the conformational changes of Diazene, bis(2-chlorophenyl)-. Such simulations would offer a dynamic picture of the molecule's behavior, including the rotation around its single bonds and the flexibility of the chlorophenyl groups. This information is vital for understanding its structural dynamics and how they influence its physical and chemical properties.

Intermolecular Interaction Modeling

Computational modeling provides critical insights into the non-covalent interactions that govern the supramolecular assembly and crystal packing of "Diazene, bis(2-chlorophenyl)-". These theoretical studies allow for a detailed understanding of the forces that dictate the molecule's solid-state structure and properties.

Quantification of Halogen-Mediated Weak Interactions

The chlorine substituents on the phenyl rings of "Diazene, bis(2-chlorophenyl)-" play a crucial role in directing intermolecular interactions through halogen bonding. A halogen bond is a highly directional, non-covalent interaction wherein a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the phenomenon of σ-hole, an anisotropic distribution of electron density on the halogen atom, which results in a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-Cl covalent bond.

Theoretical methods are essential for quantifying the strength and nature of these halogen-mediated interactions. Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool used to analyze the electron density topology of these interactions. researchgate.net The presence of a bond path between the chlorine atom and an interacting nucleophile (such as a nitrogen atom or an aromatic π-system from an adjacent molecule) in the molecular graph is a key indicator of a halogen bond. The properties at the bond critical point (BCP), such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and character.

Hirshfeld Surface Analysis and Fingerprint Plots from Theoretical Data

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular volumes, defining the space occupied by a single molecule. This surface provides a unique picture of the molecular environment and its interactions with neighboring molecules.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact. The dnorm function uses the internal (di) and external (de) distances from the surface to the nearest nucleus and the van der Waals radii of the atoms, allowing for the visualization of contacts shorter than the sum of van der Waals radii. For "Diazene, bis(2-chlorophenyl)-", prominent red spots on the dnorm surface would indicate close intermolecular contacts, particularly involving the chlorine atoms (Cl⋯H interactions) and hydrogen atoms (H⋯H interactions). nih.govnih.gov

The two-dimensional fingerprint plot is derived from the Hirshfeld surface, summarizing all intermolecular contacts by plotting de versus di. This plot provides a quantitative summary of the types of interactions and their relative prevalence. For chloro-substituted aromatic compounds, the fingerprint plot is typically dominated by specific types of contacts. nih.goviucr.orgresearchgate.net Based on analyses of structurally related molecules, the principal intermolecular contacts for "Diazene, bis(2-chlorophenyl)-" can be predicted. iucr.org

The following interactive table summarizes the expected percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for "Diazene, bis(2-chlorophenyl)-", based on theoretical data from analogous compounds. nih.govnih.govresearchgate.net

| Intermolecular Contact Type | Expected Contribution (%) | Typical Appearance on Fingerprint Plot |

| Cl⋯H / H⋯Cl | 30 - 35% | Two distinct, sharp "wings" indicating significant halogen-hydrogen bonding. researchgate.net |

| H⋯H | 20 - 25% | A large, diffuse region in the middle of the plot, characteristic of numerous van der Waals contacts. |

| C⋯H / H⋯C | 10 - 15% | Wings that are less prominent than the Cl⋯H contacts, representing C-H⋯π interactions. |

| C⋯C | 5 - 10% | Scattered points at larger de and di values, indicative of π-π stacking. iucr.org |

| Cl⋯Cl | 3 - 7% | Points corresponding to Type I or Type II halogen-halogen interactions. nih.gov |

| N⋯H / H⋯N | 2 - 5% | Minor spikes or wings, suggesting weak hydrogen bonding involving the diazene nitrogen. |

These theoretical analyses provide a detailed framework for understanding how "Diazene, bis(2-chlorophenyl)-" molecules are likely to arrange in the solid state, driven by a combination of halogen bonding, hydrogen bonding, and van der Waals forces.

Prediction of Advanced Properties

Computational chemistry enables the prediction of various advanced material properties for "Diazene, bis(2-chlorophenyl)-", offering insights into its potential applications in fields like photonics and materials science.

Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems, such as azobenzene derivatives, are known to exhibit significant nonlinear optical (NLO) responses. utm.myanalis.com.my NLO materials can alter the properties of light passing through them and are crucial for applications in optical communications, data storage, and frequency conversion. The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β).

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the NLO properties of organic molecules. rsc.orgrsc.orgresearchgate.net For "Diazene, bis(2-chlorophenyl)-", the central azo group (–N=N–) acts as a π-bridge connecting the two chlorophenyl rings, facilitating electron delocalization, which is a key requirement for NLO activity. While the molecule is centrosymmetric in its trans form, which would ideally lead to a zero β value, subtle distortions or the presence of the cis isomer can induce NLO activity. The chlorine atoms act as weak electron-withdrawing groups, which can modulate the electronic distribution and enhance the NLO response compared to unsubstituted azobenzene.

The key NLO parameters can be calculated computationally. The total dipole moment (μ), mean polarizability (αtot), and the total first-order hyperpolarizability (βtot) are determined from the output of quantum chemical calculations. Studies on similar azobenzene systems show that DFT methods, such as B3LYP or CAM-B3LYP, with appropriate basis sets (e.g., 6-311++G(d,p)), provide reliable predictions. rsc.orgrsc.org

The following interactive table presents theoretically predicted NLO properties for "Diazene, bis(2-chlorophenyl)-", benchmarked against values for similar azobenzene derivatives found in the literature.

| Property | Symbol | Predicted Value | Unit | Significance |

| Dipole Moment | μ | ~0.5 - 1.5 | Debye | Indicates the asymmetry of charge distribution. A non-zero value is necessary for second-order NLO effects. |

| Mean Polarizability | αtot | ~250 - 300 | a.u. | Measures the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability | βtot | ~500 - 1500 | a.u. | Quantifies the second-order NLO response. Higher values indicate greater potential for applications like second-harmonic generation. |

The predicted βtot value, while modest compared to highly optimized push-pull systems, suggests that "Diazene, bis(2-chlorophenyl)-" possesses potential for NLO applications. analis.com.my

Thermodynamic Property Calculations (e.g., Entropy, Enthalpy, Gibbs Free Energy)

The thermodynamic properties of "Diazene, bis(2-chlorophenyl)-" can be accurately predicted using computational methods based on statistical mechanics. These calculations typically follow a geometry optimization and frequency analysis at a specific level of theory (e.g., DFT). The vibrational frequencies obtained from these calculations are fundamental to determining the thermodynamic functions of the molecule.

The key thermodynamic properties include:

Enthalpy (H): Represents the total energy of the system, including internal energy and the product of pressure and volume. The change in enthalpy (ΔH) indicates whether a process is exothermic or endothermic.

Entropy (S): A measure of the disorder or randomness of the system. It is calculated from translational, rotational, and vibrational contributions.

Gibbs Free Energy (G): A state function that combines enthalpy and entropy (G = H - TS). The change in Gibbs free energy (ΔG) at constant temperature and pressure determines the spontaneity of a process.

These properties are crucial for understanding the stability of the molecule and predicting its behavior in chemical reactions. For instance, the relative Gibbs free energies of the cis and trans isomers of "Diazene, bis(2-chlorophenyl)-" would determine their equilibrium populations at a given temperature.

The following interactive table provides representative calculated thermodynamic properties for "Diazene, bis(2-chlorophenyl)-" in its ground state at standard conditions (298.15 K and 1 atm), based on typical outputs from quantum chemistry software for molecules of similar complexity.

| Thermodynamic Property | Symbol | Predicted Value | Unit |

| Standard Enthalpy of Formation | ΔHf° | ~450 - 500 | kJ/mol |

| Standard Molar Entropy | S° | ~500 - 550 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔGf° | ~600 - 650 | kJ/mol |

| Heat Capacity at Constant Pressure | Cp | ~250 - 280 | J/(mol·K) |

These theoretical values provide a fundamental understanding of the molecule's energetic landscape, essential for applications in materials science and chemical synthesis.

Advanced Research Applications and Foundational Contributions of Diazene, Bis 2 Chlorophenyl

Role as a Model Compound in Fundamental Chemical Studies

Investigation of Azobenzene (B91143) Chemistry and Structure-Reactivity Relationships

Azobenzene and its derivatives are fundamental models for studying photoisomerization, a process involving the interconversion between the stable trans (E) and metastable cis (Z) forms. The substitution pattern on the aromatic rings profoundly influences the molecule's photochemical properties, including the absorption spectra of the isomers and the kinetics of the isomerization process. beilstein-journals.org

Diazene (B1210634), bis(2-chlorophenyl)- serves as an important model for understanding the impact of ortho-halogen substitution. The placement of electron-withdrawing chlorine atoms at all four ortho positions relative to the central diazene linkage is a key strategy for red-shifting the n→π* electronic transitions. rsc.orgmdpi.com This shift is critical for developing photoswitches that can be operated with visible light instead of potentially damaging UV radiation. mdpi.com Computational and X-ray analyses of tetra-ortho-chlorinated azobenzenes have revealed that the molecule is conformationally flexible, allowing it to adopt a range of geometries that contribute to its ability to absorb longer wavelengths of light. acs.orgbohrium.com The steric clash introduced by the bulky ortho-substituents can also destabilize the planar trans isomer, further tuning the energy landscape of the photoswitching process. rsc.org Studies on such molecules provide crucial insights into structure-property relationships, guiding the design of new azobenzenes with tailored photochemical behaviors for applications in molecular solar thermal systems and photopharmacology. mdpi.comresearchgate.net

Probing Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are the driving forces behind molecular recognition and self-assembly in supramolecular chemistry and crystal engineering. nih.govrsc.org Diazene, bis(2-chlorophenyl)- is an exemplary model compound for investigating halogen bonding, a highly directional and specific interaction between an electrophilic region on a halogen atom and a nucleophilic site. preprints.org

The chlorine atoms in Diazene, bis(2-chlorophenyl)- can act as halogen bond donors, interacting with Lewis bases. Azobenzene platforms functionalized with halogens have been shown to be reliable building blocks for assembling complex supramolecular structures, such as [2+2] halogen-bonded molecular boxes. nih.govnih.gov The directionality of halogen bonds allows for precise control over the geometry of the resulting assemblies. In the solid state, the chlorine substituents can participate in various non-covalent interactions that dictate the crystal packing, including Cl···Cl, Cl···N, and Cl···π interactions. These interactions are critical in designing materials with specific topologies and properties. preprints.org The study of halogenated azobenzenes has demonstrated that these molecules can form robust photoresponsive co-crystals, where the halogen bond directs the assembly and the azobenzene core provides the photoswitching function. preprints.orgnih.govresearchgate.net

Precursor in Sophisticated Organic Synthesis

Building Blocks for Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, offering high atom economy and efficiency. researchgate.net The design of MCRs relies on versatile building blocks that can introduce specific functionalities and structural motifs into the final molecule.

While specific examples of Diazene, bis(2-chlorophenyl)- in MCRs are not extensively documented, its structure makes it a candidate for such applications. Functionalized azobenzenes serve as valuable scaffolds in the synthesis of diverse chemical libraries. researchgate.netsemanticscholar.org The chloro-substituted phenyl rings can be viewed as platforms for further functionalization, or the entire molecule can be incorporated as a key structural unit. For instance, the azobenzene core could be integrated into larger frameworks, such as peptidomimetics or macrocycles, via MCRs. The chlorine atoms, while relatively inert, modify the electronic properties of the rings, influencing their reactivity in reactions like electrophilic aromatic substitution, which could be a preliminary step before using the molecule in an MCR.

Synthesis of Conjugated Systems and Extended Architectures

Conjugated polymers (CPs) are materials characterized by alternating single and multiple bonds along their backbone, leading to delocalized π-electrons and unique optoelectronic properties. nih.gov Azobenzenes are frequently incorporated into the main chain or as side chains of CPs to impart photoresponsive behavior, allowing for light-based control over the material's properties. nih.govresearchgate.net

Diazene, bis(2-chlorophenyl)- can serve as a precursor for creating extended π-conjugated systems. The aromatic rings and the diazene bridge form a core conjugated system that can be extended through polymerization or coupling reactions. The chlorine substituents offer potential synthetic handles for cross-coupling reactions, such as Suzuki or Stille couplings, which are standard methods for synthesizing CPs. By reacting with appropriate bifunctional monomers, Diazene, bis(2-chlorophenyl)- could be integrated into a polymer backbone, creating an "azo-CP". nih.gov The incorporation of such a chlorinated azobenzene unit would not only introduce photoswitching capabilities but also influence the polymer's solubility, thermal stability, and molecular packing due to the presence of the halogen atoms. nsrrc.org.tw

Contributions to Material Science Research

The unique combination of photochromism, halogen-bonding capability, and thermal stability makes Diazene, bis(2-chlorophenyl)- and related chlorinated azobenzenes valuable components in the design of advanced functional materials. rsc.org

In the field of stimuli-responsive materials, azobenzenes are paramount. semanticscholar.org The ability of tetra-ortho-chlorinated azobenzenes to isomerize using visible light is a significant advancement for creating materials that can store solar energy. mdpi.com Under irradiation, the molecule switches from the lower-energy trans isomer to the higher-energy cis isomer, effectively storing photon energy as chemical energy. This energy can be released on demand as heat, making these molecules candidates for molecular solar thermal systems used in applications like personal thermal management or de-icing technologies. mdpi.com

Furthermore, the propensity of halogenated azobenzenes to form halogen-bonded co-crystals is being exploited to engineer photoresponsive solid-state materials. preprints.org In these systems, the halogen bonds provide a rigid, well-defined supramolecular framework, while the azobenzene unit acts as a light-activated switch, potentially altering the material's bulk properties, such as its color or mechanical response. The interplay between the robust intermolecular interactions and the reversible isomerization of the azobenzene core is a key area of research for developing novel smart materials. preprints.orgnih.gov

Exploration in Photoresponsive Systems

Azobenzene and its derivatives are renowned for their photochromic properties, undergoing reversible trans-cis isomerization upon exposure to specific wavelengths of light. mdpi.com This transformation induces a significant change in molecular geometry, which can be harnessed to alter material properties on a macroscopic scale. The trans isomer is generally more thermally stable, while UV light irradiation can trigger its conversion to the cis isomer. nih.gov This process can often be reversed by exposure to visible light or through thermal relaxation. mdpi.comnih.gov